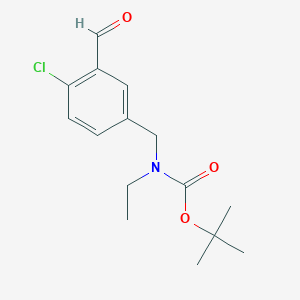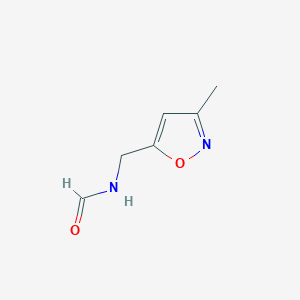
4-Methyl-morpholine-2,3-dione
Übersicht
Beschreibung
4-Methyl-morpholine-2,3-dione is a heterocyclic organic compound with the molecular formula C5H7NO3 It is known for its unique structure, which includes both an anhydride and an amine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-morpholine-2,3-dione can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and formic acid. The reaction proceeds via an automatic reflux process, releasing carbon dioxide and forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-morpholine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other morpholine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different morpholine derivatives, while reduction can produce simpler amine compounds.
Wissenschaftliche Forschungsanwendungen
4-Methyl-morpholine-2,3-dione has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which 4-Methyl-morpholine-2,3-dione exerts its effects involves its interaction with molecular targets and pathways. For example, in lithium-ion batteries, the compound forms a dense and stable cathode-electrolyte-interface (CEI) film, which enhances the battery’s performance and longevity . The anhydride and amine functional groups play a crucial role in these interactions, facilitating the formation of stable complexes and inhibiting unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog without the anhydride functional group.
4-Methylmorpholine: Similar structure but lacks the dione functionality.
N-Methylmorpholine: Another related compound with different functional groups.
Uniqueness
4-Methyl-morpholine-2,3-dione stands out due to its combination of anhydride and amine functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions, such as in advanced battery technologies and biochemical research .
Eigenschaften
Molekularformel |
C5H7NO3 |
|---|---|
Molekulargewicht |
129.11 g/mol |
IUPAC-Name |
4-methylmorpholine-2,3-dione |
InChI |
InChI=1S/C5H7NO3/c1-6-2-3-9-5(8)4(6)7/h2-3H2,1H3 |
InChI-Schlüssel |
UKUXKKFOPDVTIM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOC(=O)C1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[4-(Hydroxymethyl)-4-methyl-1-cyclohexenyl]phenol](/img/structure/B8542232.png)



![3,5-Bis[(2-methylphenyl)methylidene]thian-4-one](/img/structure/B8542264.png)


